molecular formula C21H26N6O B3843138 N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine

Cat. No.: B3843138
M. Wt: 378.5 g/mol
InChI Key: ZGERMSIBBMSEOH-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with 6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-3,5-dimethoxybenzamide
  • 2-(3,5-dimethylpyrazol-1-yl)benzothiazole

Uniqueness

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrazole rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-5-6-11-28-19-9-7-18(8-10-19)14-22-25-20-13-21(24-17(4)23-20)27-16(3)12-15(2)26-27/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,24,25)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERMSIBBMSEOH-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N\NC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 4
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 5
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 6
N-[(Z)-(4-butoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.